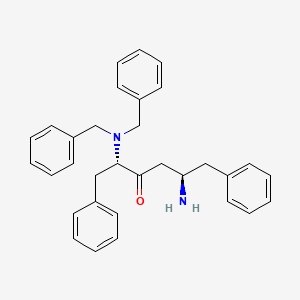
(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the use of L-glutamic acid as the starting material. The process includes esterification, intramolecular condensation, and chiral resolution to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Techniques such as green chemistry principles and the use of environmentally friendly solvents and reagents are often employed .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: A chiral diamine ligand used in copper-catalyzed reactions.
(2S,5R)-1-Benzyl-2,5-dimethylpiperazine: A compound with similar stereochemistry used in various chemical syntheses.
Uniqueness
What sets (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral ligand and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Properties
CAS No. |
220887-37-6 |
|---|---|
Molecular Formula |
C32H34N2O |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(2S,5R)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one |
InChI |
InChI=1S/C32H34N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,30-31H,21-25,33H2/t30-,31+/m1/s1 |
InChI Key |
UFOVHIRHDJTQPV-JSOSNVBQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















